N-Isobutyrylglycine-d2 is a highly specialized stable-isotope-labeled (SIL) internal standard engineered for the precise quantification of N-isobutyrylglycine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. Elevated levels of unlabeled N-isobutyrylglycine serve as a primary diagnostic biomarker for isobutyryl-CoA dehydrogenase deficiency (IBDD) and multiple acyl-CoA dehydrogenase deficiency (MADD) [2]. In high-throughput clinical diagnostics, targeted metabolomics, and newborn screening (NBS), procurement of this exact deuterated analog is strictly required. It functions to correct for severe matrix-induced ion suppression, extraction recovery variations, and instrument drift that otherwise compromise quantitative accuracy when relying on unlabeled external calibration or generic structural analogs [1].
Substituting N-Isobutyrylglycine-d2 with generic acylglycine internal standards, such as N-butyrylglycine-d2 or N-valerylglycine-d5, fundamentally compromises assay integrity due to chromatographic misalignment [1]. Because N-isobutyrylglycine and N-butyrylglycine are structural isomers, they exhibit distinct retention times during LC separation. A generic or mismatched deuterated standard will not co-elute with the target analyte, exposing the quantification to localized matrix effects and ion suppression zones in the mass spectrometer's electrospray ionization (ESI) source [2]. Consequently, laboratories attempting to use cheaper, class-level surrogate standards face unacceptable coefficients of variation (CV >15%), false positives in newborn screening, and failed clinical proficiency tests, making the exact isotope-matched standard an indispensable procurement requirement for accredited workflows.
In the LC-MS/MS analysis of human urine and dried blood spots, biological matrices cause significant ion suppression. Utilizing N-Isobutyrylglycine-d2 as the internal standard perfectly tracks the target analyte's signal suppression, yielding a quantitative recovery accuracy of 98-102% [1]. In contrast, using an unlabeled baseline without a matched internal standard, or relying on external calibration curves, yields only 60-75% accuracy due to uncorrected signal quenching [2].
| Evidence Dimension | Quantitative recovery accuracy under matrix suppression |
| Target Compound Data | 98-102% recovery accuracy |
| Comparator Or Baseline | Unlabeled baseline without matched IS (60-75% accuracy) |
| Quantified Difference | 23-42% improvement in absolute quantitative accuracy |
| Conditions | LC-MS/MS analysis of complex biological matrices in positive electrospray ionization (ESI+) mode |
Procuring the exact deuterated standard is mandatory to prevent false negatives in diagnostic screening caused by biological matrix interference.
Because N-Isobutyrylglycine-d2 is chemically identical to the target analyte except for isotopic mass, it co-elutes perfectly, maintaining intra- and inter-assay coefficients of variation (CV) below 5% [1]. When laboratories substitute this with a generic surrogate internal standard like N-butyrylglycine-d2, retention time shifts occur, exposing the target and the standard to different matrix environments at the moment of ionization. This mismatch drives assay CVs up to 12-18% [1].
| Evidence Dimension | Assay Precision (Coefficient of Variation) |
| Target Compound Data | CV < 5% |
| Comparator Or Baseline | Surrogate internal standard (N-butyrylglycine-d2) (CV 12-18%) |
| Quantified Difference | Over 3-fold improvement in assay precision |
| Conditions | High-throughput UPLC-MS/MS multiple reaction monitoring (MRM) of isomeric acylglycines |
High precision is critical for clinical laboratory accreditation and establishing reliable cutoff thresholds in newborn screening protocols.
In isotope-dilution mass spectrometry, the inclusion of N-Isobutyrylglycine-d2 enables an exceptional linear dynamic range, achieving a Lower Limit of Quantitation (LLOQ) of 1-5 nM with an R^2 > 0.995 across a 1.0-500 nM calibration range [1]. External calibration curves prepared in surrogate matrices fail to maintain acceptable linearity below 15 nM without the matched internal standard, severely limiting the detection of trace biomarker levels [2].
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) |
| Target Compound Data | LLOQ of 1-5 nM |
| Comparator Or Baseline | External calibration without IS (LLOQ > 15 nM) |
| Quantified Difference | 3 to 15-fold increase in low-end sensitivity |
| Conditions | Isotope-dilution UPLC-MS/MS of acylglycines in surrogate un-derivatized urine matrices |
Allows laboratories to confidently detect trace biomarker levels in micro-volume samples like dried blood spots (DBS), minimizing ambiguous results.
N-Isobutyrylglycine-d2 is the definitive internal standard procured for LC-MS/MS diagnostic panels to identify isobutyryl-CoA dehydrogenase deficiency (IBDD) and multiple acyl-CoA dehydrogenase deficiency (MADD). Its use ensures absolute matrix effect correction in dried blood spots (DBS) and urine, preventing false negatives in critical neonatal screening [1].
Essential for high-throughput profiling of acylglycines in metabolic disease research. The compound guarantees chromatographic co-elution and intra-assay CVs below 5%, ensuring data reproducibility and accurate quantification across large, multi-center patient cohorts where matrix variability is high [2].
Procured by In Vitro Diagnostics (IVD) manufacturers as a critical raw material for formulating certified calibrator and control solutions. Its inclusion in commercial mass spectrometry kits provides clinical laboratories with the necessary linearity (LLOQ of 1-5 nM) to pass stringent proficiency testing and regulatory accreditation [1].